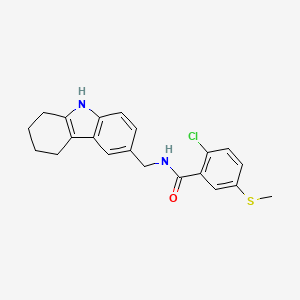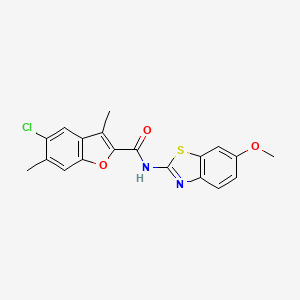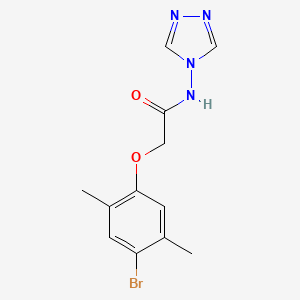![molecular formula C22H21BrClN3O B3497553 5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B3497553.png)
5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide
Übersicht
Beschreibung
5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methylpiperazine group attached to a naphthalene carboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide typically involves a multi-step process. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromination of the acylated naphthalene is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the brominated naphthalene derivative with the amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and aromatic sites.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Amination: Aniline derivatives in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling: Palladium catalysts in the presence of a base and a suitable solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the bromine and chlorine atoms, along with the piperazine ring, enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Another brominated and chlorinated aromatic compound with different functional groups.
®-5-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine: A compound with a similar piperazine and aromatic structure but different core and functional groups.
Uniqueness
5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of halogen atoms and the naphthalene carboxamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClN3O/c1-26-10-12-27(13-11-26)21-9-8-15(14-20(21)24)25-22(28)18-6-2-5-17-16(18)4-3-7-19(17)23/h2-9,14H,10-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUGBGVADEYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B3497472.png)
![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3497476.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3497503.png)
![1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B3497508.png)

![3-(3,4-Dimethoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B3497519.png)


![4-bromo-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3497550.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3497561.png)
![(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3497567.png)
![2-[(3Z)-3-{[(4-Tert-butylphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N,N-diethylacetamide](/img/structure/B3497577.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B3497581.png)
